Polymorphic Form Diversity vs. Triolein
Direct head-to-head comparison using differential scanning calorimetry (DSC), Raman spectroscopy, and synchrotron radiation X-ray diffraction reveals that 1,2-dioleoyl-3-linoleoyl-rac-glycerol (OOL) and triolein (OOO) exhibit distinct polymorphic landscapes. Under identical cooling rates (0.5–15 °C·min⁻¹) and heating rates (2 and 15 °C·min⁻¹), OOO forms five polymorphic phases (α, β′₂, β′₁, β₂, β₁), whereas OOL forms only three (α, β′₂, β′₁) [1]. The absence of the most stable β₂ and β₁ forms in OOL fundamentally alters its crystallization and melting behavior, with direct implications for applications requiring precise control over solid fat content or thermal stability [1].
| Evidence Dimension | Number and identity of polymorphic forms observed under identical thermal treatment |
|---|---|
| Target Compound Data | OOL: α, β′₂, β′₁ (three forms total) |
| Comparator Or Baseline | Triolein (OOO): α, β′₂, β′₁, β₂, β₁ (five forms total) |
| Quantified Difference | OOL lacks the two most stable β₂ and β₁ polymorphic forms present in OOO |
| Conditions | Cooling rates 0.5–15 °C·min⁻¹; heating rates 2 and 15 °C·min⁻¹; analyzed in situ by DSC, Raman spectroscopy, and synchrotron X-ray diffraction |
Why This Matters
This difference is critical for researchers studying lipid crystallization, chocolate manufacturing, or formulation stability, as substituting OOO for OOL would introduce polymorphic phases not present in the target system, invalidating phase behavior predictions.
- [1] Bayés-García, L., Calvet, T., Cuevas-Diarte, M. À., Ueno, S., & Sato, K. (2013). Crystallization and Transformation of Polymorphic Forms of Trioleoyl Glycerol and 1,2-Dioleoyl-3-rac-linoleoyl Glycerol. The Journal of Physical Chemistry B, 117(31), 9170–9181. View Source
